molecular formula C12H11FN4O3S2 B2926926 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide CAS No. 2034543-97-8

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2926926
CAS No.: 2034543-97-8
M. Wt: 342.36
InChI Key: YKIYXEBITBYPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide is a sophisticated chemical compound characterized by its unique molecular structure. It integrates a benzothiadiazole moiety with a thiazolylacetamide group, and features specific functional groups such as a fluoro and methyl substituent. Its complex structure and diverse functionalities make it highly relevant in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide generally involves multi-step organic synthesis techniques:

  • Formation of Benzothiadiazole Core: : The initial step often starts with the synthesis of a benzothiadiazole core, through the reaction of appropriate aniline derivatives with sulfur and nitrous acid.

  • Fluorination and Methylation: : The benzothiadiazole core is then subjected to fluorination and methylation under controlled conditions to introduce the fluoro and methyl groups.

  • Formation of Thiazolylacetamide Group: : This step involves the reaction of the fluoro-methyl benzothiadiazole with thiazole derivatives and appropriate acylating agents under specific conditions to yield the target compound.

Industrial Production Methods

The large-scale production of this compound in industrial settings follows similar synthetic routes with optimization for yield and purity, often incorporating advanced techniques such as:

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Automated reactors for precise control of reaction conditions

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide can undergo several types of chemical reactions:

  • Oxidation: : In the presence of strong oxidizing agents, it may form more complex sulfur-oxide or nitrogen-oxide derivatives.

  • Reduction: : Suitable reducing agents can reduce its sulfur and nitrogen groups to their lower oxidation states.

  • Substitution Reactions: : These reactions often involve nucleophilic or electrophilic substitution at the fluoro or thiazole groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Organolithium reagents or halogenating agents for substitution at fluoro or methyl groups.

Major Products

These reactions yield a variety of products including:

  • Sulfoxides and sulfones: from oxidation.

  • Reduced thiadiazole derivatives: from reduction.

  • Substituted thiazole derivatives: from substitution reactions.

Scientific Research Applications

Chemistry

2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide is used in:

  • Organic synthesis: as a building block for more complex molecules.

  • Catalysis: due to its unique reactive sites.

Biology

It serves as a probe in:

  • Biochemical assays: to study enzyme interactions.

  • Fluorescent tagging: due to its potential fluorescence properties.

Medicine

  • Antimicrobial agents: because of its unique structure.

  • Drug development: for its potential interactions with biological targets.

Industry

Utilized in:

  • Material science: for developing new materials with specific properties.

  • Electronics: in the design of organic semiconductors.

Mechanism of Action

This compound’s mechanism of action is dictated by its functional groups and structure:

  • Binding to Biological Targets: : The thiazole and benzothiadiazole moieties can interact with specific enzymes and receptors, modulating their activity.

  • Pathways Involved: : In biological systems, it can affect pathways involving oxidative stress or sulfur metabolism.

Comparison with Similar Compounds

Similar compounds include:

  • Benzothiadiazoles: : Known for their applications in organic electronics and photochemistry.

  • Thiazolylacetamides: : Studied for their bioactivity and potential therapeutic uses.

Uniqueness

2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide stands out due to:

  • Its specific combination of a fluorinated benzothiadiazole with a thiazolylacetamide group, which grants it a distinct set of physical, chemical, and biological properties.

List of Similar Compounds

  • 2,2-Dioxido-1,2,5-thiadiazole derivatives

  • Thiazol-2-yl acetamides

  • Fluorinated aromatic compounds

Properties

IUPAC Name

2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3S2/c1-16-9-3-2-8(13)6-10(9)17(22(16,19)20)7-11(18)15-12-14-4-5-21-12/h2-6H,7H2,1H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIYXEBITBYPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.